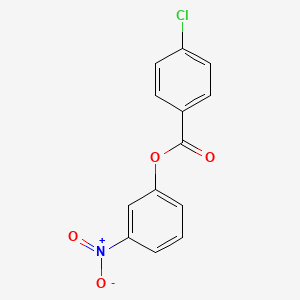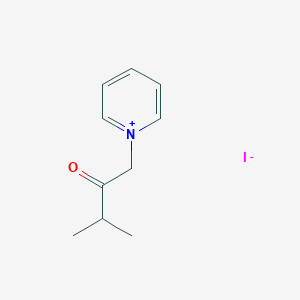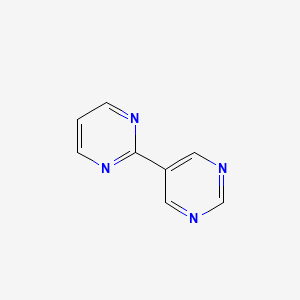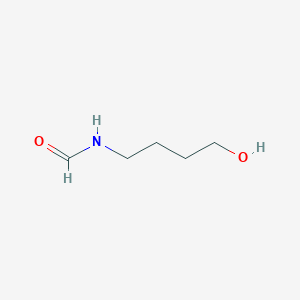
N-(4-hydroxybutyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxybutyl)formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a 4-hydroxybutyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxybutyl)formamide can be achieved through the formylation of 4-hydroxybutylamine. One common method involves the reaction of 4-hydroxybutylamine with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the formylation of amines, including 4-hydroxybutylamine . This method offers the advantage of being environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
N-(4-hydroxybutyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(4-oxobutyl)formamide.
Reduction: The formamide group can be reduced to form N-(4-hydroxybutyl)amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: N-(4-oxobutyl)formamide
Reduction: N-(4-hydroxybutyl)amine
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
N-(4-hydroxybutyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of formamide-based reactions.
Biology: It is used in the development of in vivo models for studying bladder carcinogenesis.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cancer research.
作用机制
The mechanism of action of N-(4-hydroxybutyl)formamide involves its interaction with cellular components. In the context of bladder carcinogenesis, its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine, acts as an alkylating agent that induces mutations in genes such as p53 and RAS . These mutations lead to the development of urothelial carcinomas, mimicking the progression of human bladder cancer.
相似化合物的比较
Similar Compounds
N-butyl-N-(4-hydroxybutyl)nitrosamine: Used in bladder cancer research.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT): Another compound used to induce bladder cancer in laboratory animals.
N-methyl-N-nitrosourea (MNU): A genotoxic carcinogen used in cancer research.
Uniqueness
N-(4-hydroxybutyl)formamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic chemistry. Its applications in cancer research and biodegradable polymer production further highlight its versatility and importance in scientific research.
属性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC 名称 |
N-(4-hydroxybutyl)formamide |
InChI |
InChI=1S/C5H11NO2/c7-4-2-1-3-6-5-8/h5,7H,1-4H2,(H,6,8) |
InChI 键 |
MPLVDBXVAKMPPL-UHFFFAOYSA-N |
规范 SMILES |
C(CCO)CNC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


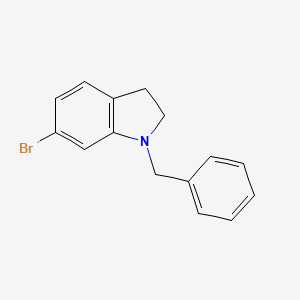
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
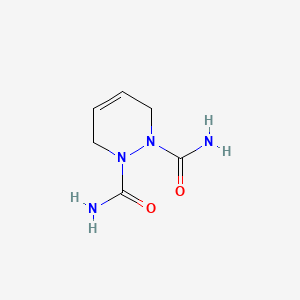
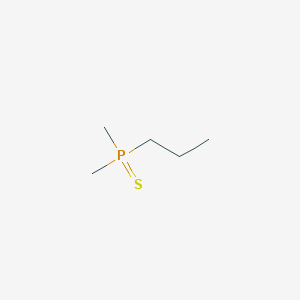

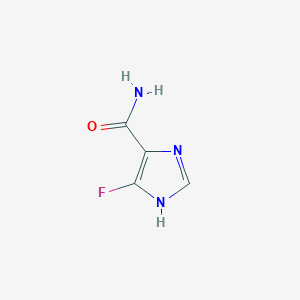
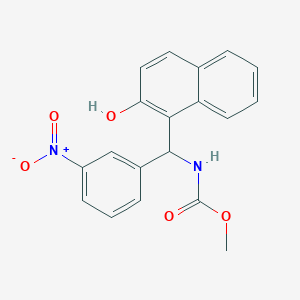
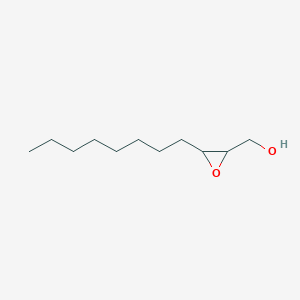
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
